molecular formula C9H15N3O2S B2660060 3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide CAS No. 1823755-17-4

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide

Cat. No.: B2660060
CAS No.: 1823755-17-4
M. Wt: 229.3
InChI Key: YAQKHIPQBSJHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide is a heterocyclic compound featuring a six-membered 1,4-thiazinane ring with two sulfonyl groups (1,1-dioxide) and a 1-ethylpyrazole substituent at the 3-position. The ethylpyrazole moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties. This compound is structurally related to several analogs in the thiazinane and pyrazole families, which are explored in detail below .

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-12-6-8(5-11-12)9-7-15(13,14)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKHIPQBSJHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CS(=O)(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide typically involves the reaction of 1-ethylpyrazole with a thiazinane derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazinane derivatives with different oxidation states.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The thiazinane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

3-(1-Methylpyrazol-4-yl)-1,4-thiazinane 1,1-Dioxide Dihydrochloride (CAS 1788530-14-2)
  • Structural Difference : The ethyl group in the target compound is replaced by a methyl group on the pyrazole nitrogen.
  • However, reduced steric bulk may decrease binding affinity in hydrophobic pockets .
3-(1-Propylpyrazol-4-yl)-1,4-thiazinane 1,1-Dioxide (Hypothetical)
  • Hypothetical Comparison : Increasing alkyl chain length (e.g., propyl) would further enhance lipophilicity but may introduce metabolic instability due to oxidative degradation.

Oxidation State of the Sulfur Atom

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1-Oxide Hydrochloride (CAS MFCD28063915)
  • Structural Difference : The sulfur atom is in the sulfoxide (+4 oxidation state) rather than the sulfone (+6 oxidation state).
  • Implications : Sulfoxides are less polar than sulfones, reducing solubility in polar solvents. The 1-oxide derivative (MW: 249.76 g/mol) may exhibit different pharmacokinetic profiles, such as altered membrane permeability .

Core Ring Modifications

4-(2-Furylmethyl)-1,4-thiazinane 1,1-Dioxide Hydrochloride
  • Structural Difference : The pyrazole ring is replaced by a furylmethyl group.
  • However, the absence of the pyrazole’s nitrogen may reduce hydrogen-bonding capacity .
1,2-Thiazinane 1,1-Dioxide (CAS 37441-50-2)
  • Structural Difference : The thiazinane ring is a positional isomer (1,2-thiazinane vs. 1,4-thiazinane).
1,4-Benzothiepine 1,1-Dioxide Derivatives
  • Structural Difference : A seven-membered benzothiepine ring replaces the six-membered thiazinane.
  • Implications : The expanded ring system increases molecular complexity and may improve binding specificity in medicinal chemistry applications, as reported for derivatives with enhanced therapeutic properties .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent/Ring Modification Oxidation State Molecular Weight (g/mol) Key Properties
3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide Ethylpyrazole at C3 Sulfone (+6) 263.34 (base) High polarity, moderate lipophilicity
3-(1-Methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide dihydrochloride Methylpyrazole at C3 Sulfone (+6) 293.23 Improved solubility vs. ethyl analog
3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1-oxide hydrochloride Ethylpyrazole at C3 Sulfoxide (+4) 249.76 Reduced polarity, altered permeability
4-(2-Furylmethyl)-1,4-thiazinane 1,1-dioxide hydrochloride Furylmethyl at C4 Sulfone (+6) ~280 (estimated) Aromatic interactions, lower H-bond capacity
1,2-Thiazinane 1,1-dioxide 1,2-Thiazinane core Sulfone (+6) 135.18 Conformational isomerism

Biological Activity

3-(1-Ethylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The compound's structural characteristics and its implications for biological activity are also discussed.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N3OSC_9H_{16}N_3OS with a molecular weight of 249.76 g/mol. Its structure includes a thiazinane ring and an ethyl-substituted pyrazole moiety, which are critical for its biological interactions.

PropertyValue
Chemical FormulaC9H16N3OSC_9H_{16}N_3OS
Molecular Weight249.76 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Research has shown that derivatives of thiazolidinone and pyrazoline can inhibit cell proliferation in cancer cell lines by modulating pathways involving reactive oxygen species (ROS) and apoptosis-related proteins such as caspase-3 .
  • Gene Expression Modulation : These compounds have been observed to alter the expression levels of key genes involved in cancer progression (e.g., PPARG, P53), suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that thiazolidinone derivatives can exhibit significant antibacterial activity against various pathogens, potentially through the inhibition of bacterial growth and biofilm formation.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • PPARγ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes and exhibiting anti-inflammatory effects .
  • ROS Production : The modulation of ROS levels plays a crucial role in inducing apoptosis in cancer cells, making it a target for anticancer drug development .

Study on Anticancer Effects

A study conducted on lung adenocarcinoma (A549) cells treated with thiazolidinone derivatives revealed increased caspase-3 activity and altered gene expression profiles compared to untreated controls. This suggests that these compounds can induce apoptosis in cancer cells at micromolar concentrations .

Antimicrobial Evaluation

In another evaluation focusing on antimicrobial activity, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting the potential use of these compounds in treating infections caused by resistant strains.

Q & A

Q. What integrated approaches bridge in vitro findings to in vivo efficacy studies?

  • Methodological Answer : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate in vitro data to animal models. For instance, allometric scaling predicts dosing regimens, while LC-MS quantifies plasma concentrations. Toxicity studies in rodent models (e.g., acute/chronic exposure) validate safety thresholds .

Methodological and Analytical Considerations

Q. How are advanced separation technologies applied in purifying this compound?

  • Methodological Answer : High-performance countercurrent chromatography (HPCCC) improves yield of polar derivatives, while simulated moving bed (SMB) chromatography scales up purification. Membrane filtration (e.g., nanofiltration) removes low-molecular-weight impurities, as noted in CRDC’s separation technologies subclass .

Q. What cross-disciplinary frameworks enhance research on this compound?

  • Methodological Answer : Integrate cheminformatics (e.g., PubChem data mining) with synthetic biology for pathway engineering. Collaborative platforms like ICReDD combine computational prediction, robotic automation, and high-throughput screening to accelerate discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.